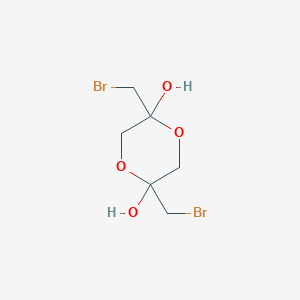
2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol is an organic compound with the molecular formula C6H10Br2O4. This compound is characterized by the presence of two bromomethyl groups attached to a 1,4-dioxane ring, which also contains two hydroxyl groups. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol typically involves the bromination of 1,4-dioxane derivatives. One common method is the bromination of 2,5-dihydroxymethyl-1,4-dioxane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination of the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of dioxane-2,5-dione derivatives.
Reduction: Formation of 2,5-dimethyl-1,4-dioxane-2,5-diol.
Applications De Recherche Scientifique
2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized dioxane derivatives.
Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in the preparation of bioconjugates.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol involves the reactivity of its bromomethyl and hydroxyl groups. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar in structure but with a benzene ring instead of a dioxane ring.
2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: Contains octyloxy groups instead of hydroxyl groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains methoxy and ethylhexyloxy groups.
Uniqueness
2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol is unique due to the presence of both bromomethyl and hydroxyl groups on a dioxane ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
23386-71-2 |
|---|---|
Formule moléculaire |
C6H10Br2O4 |
Poids moléculaire |
305.95 g/mol |
Nom IUPAC |
2,5-bis(bromomethyl)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C6H10Br2O4/c7-1-5(9)3-12-6(10,2-8)4-11-5/h9-10H,1-4H2 |
Clé InChI |
DLTIDEDEJDQPKV-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(O1)(CBr)O)(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



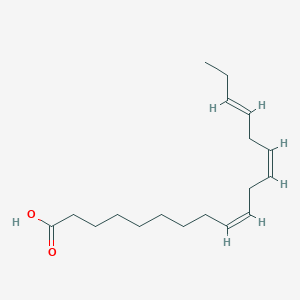
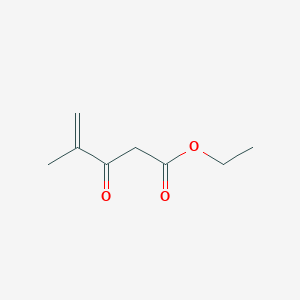
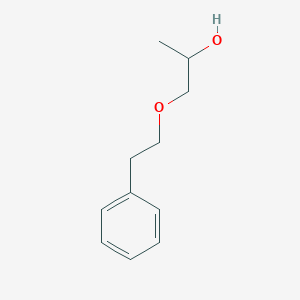

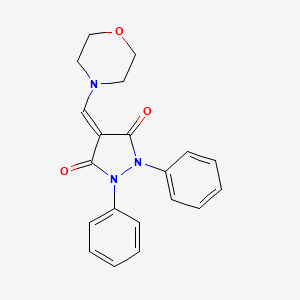
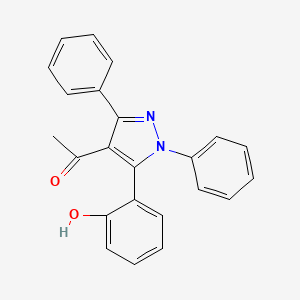

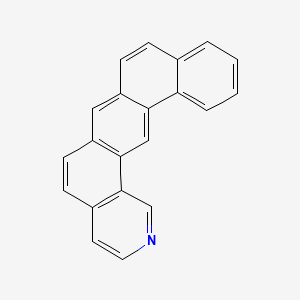
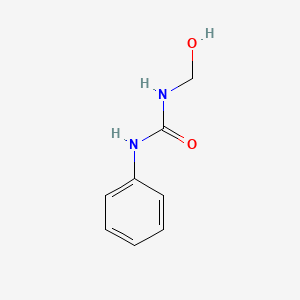

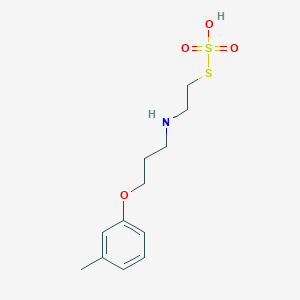
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)

